Covidcil-19

RNA-targeted small molecule frameshifting element Kd determination

Researchers require selective, irreversible cathepsin L inhibitors without off-target activity against viral proteases. K11777 permanently alkylates the catalytic cysteine residue, offering sustained target engagement. • 60-fold selectivity: Cathepsin L Ki = 0.05 µM; Cathepsin B Ki = 3 µM; Cathepsin C >100 µM • Antiviral potency: SARS-CoV pseudovirus IC50 = 0.68 nM; active vs. MERS, EBOV, Nipah • In vivo efficacy: Single-dose curative (100 mg/kg) vs. hookworm, >90% worm reduction • Phase 2 clinical candidate for COVID-19; validated positive control for antiviral/anthelmintic screens

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
Cat. No. B15565648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCovidcil-19
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H14N4O2/c1-17-14-12-7-2-3-8-13(12)19-16(20-14)18-11-6-4-5-10(9-11)15(21)22/h2-9H,1H3,(H,21,22)(H2,17,18,19,20)
InChIKeyATKIOCNKZKNVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Covidcil-19 Preclinical Profile


Covidcil-19 (compound C5; CAS 1225177-95-6) is a drug-like small molecule that avidly binds to the revised attenuator hairpin structure of the SARS-CoV-2 frameshifting element (FSE) with a Kd of 11 nM [1]. The compound stabilizes the hairpin's folded state, impairs frameshifting in cells, and reduces viral infectivity by >3.5 orders of magnitude . Its molecular formula is C16H14N4O2 with a molecular weight of 294.31 .

Irreversible covalent cathepsin L inactivation
Selective for host cathepsin L over cathepsin B and viral proteases
Oral bioavailability supports in vivo research models
Advanced research candidate for viral entry and anthelmintic studies

Covidcil-19 Pharmacological Differentiation


While several SARS-CoV-2 inhibitors target viral proteins such as the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp), these protein-targeting approaches face inherent limitations including off-target effects on homologous host proteins and high mutational pressure driving resistance [1][2]. In contrast, Covidcil-19's binding to the highly conserved frameshifting element (FSE) attenuator hairpin—a structured RNA element essential for viral replication—offers a distinct, orthogonal mechanism of action [1]. Simply substituting Covidcil-19 with an alternative FSE-targeting compound, such as merafloxacin, fails to account for the order-of-magnitude differences in direct binding affinity to the revised attenuator hairpin structure [1][2]. Similarly, substituting with a protease or polymerase inhibitor represents a complete change in pharmacological target class, invalidating any direct comparison of viral suppression dynamics or resistance profiles.

vs. E-64d (aloxistatin)
Reversible inhibition requiring esterase activation may not reproduce the irreversible covalent engagement and isoform selectivity profile of K11777.
vs. K11002
Structurally related vinyl sulfone lacks reported larvicidal activity and broad-spectrum antiviral characterization, limiting direct substitution.
vs. promiscuous inhibitors
Broad-spectrum cysteine protease inhibitors such as E-64d engage multiple off-target isoforms, potentially confounding cathepsin L-specific interpretation.

Covidcil-19 Quantitative Differentiation


Cathepsin L Selective Inhibition

Covidcil-19 demonstrates direct, high-affinity binding to the revised attenuator hairpin structure of the SARS-CoV-2 frameshifting element (FSE) with a dissociation constant (Kd) of 11 nM [1]. This represents the primary molecular interaction responsible for its frameshifting inhibition activity. In contrast, published studies on merafloxacin, another -1 PRF inhibitor, do not report a Kd value for direct binding to this specific RNA structure; its reported activity is based on functional frameshift inhibition IC50 values without direct binding affinity quantification to the attenuator hairpin [2]. This difference in characterized molecular engagement provides distinct value for experimental designs requiring validated target binding data.

Cathepsin L Selectivity
Direct head-to-head comparison
K11777 Ki: Cat L 0.05 µM, Cat B 3 µM (60-fold)
Viral proteases: Ki >100 µM (spared)
E-64d: broad inhibition of cathepsins B,H,L,F,K and calpains
Enables cathepsin L-dependent viral entry studies without off-target protease perturbation.
Recombinant enzyme assay context; data to verify.
RNA-targeted small molecule frameshifting element Kd determination

Broad-Spectrum Antiviral Entry Inhibition

Covidcil-19 inhibits viral propagation and reduces viral infectivity by >3.5 orders of magnitude (i.e., >3,162-fold reduction) in SARS-CoV-2-infected cell culture . For comparison, merafloxacin impedes SARS-CoV-2 replication in Vero E6 cells with an EC50 of 2.6 μM and an EC90 of 12 μM, resulting in a 3 to 4 orders of magnitude reduction in viral titer [1]. The viral suppression magnitude is broadly similar between the two compounds, indicating comparable functional antiviral efficacy in cell-based assays.

Broad Antiviral Entry
Cross-study comparable
SARS-CoV IC50 0.68 nM; EBOV 0.87 nM; Nipah 0.42 nM
Sub-nM activity across 11 envelope proteins
K11002: no reported sub-nM activity; lacks larvicidal activity
Supports broad-spectrum antiviral entry screening with defined specificity boundaries.
Pseudovirus entry assay context; specificity boundaries defined.
antiviral efficacy viral titer reduction SARS-CoV-2 infectivity

SARS-CoV-2 Cellular Antiviral Activity

Covidcil-19 binds directly to the revised attenuator hairpin structure of the SARS-CoV-2 frameshifting element (FSE), stabilizing its folded state and impairing −1 programmed ribosomal frameshifting (-1 PRF) in cells [1]. In contrast, widely studied SARS-CoV-2 antivirals such as remdesivir target the viral RNA-dependent RNA polymerase (RdRp) protein, while nirmatrelvir targets the main protease (Mpro/3CLpro) [2][3]. Unlike protein-targeted inhibitors, Covidcil-19's RNA-binding mechanism engages a highly conserved viral RNA structural element essential for viral replication, representing a distinct therapeutic vulnerability.

SARS-CoV-2 Cell Activity
Class-level inference
HeLa/ACE2 EC50 4 nM; >3.5 log infectivity reduction
K11777 + camostat: ~90% inhibition vs. ~70% monotherapy
Supports SARS-CoV-2 cell-based entry research and combination study design.
Cellular infectivity model context; data to verify.
mechanism of action RNA targeting frameshift inhibition

In Vivo Anthelmintic Efficacy

Covidcil-19 (C5) was elaborated into a ribonuclease targeting chimera (C5-RIBOTAC) that recruits cellular RNase L to specifically degrade the SARS-CoV-2 FSE RNA [1]. This RIBOTAC lead optimization strategy improved bioactivity by at least 10-fold compared to the parent compound C5 [1]. Additionally, C5 was converted into a covalent molecule (C5-Chem-CLIP) that validated direct target engagement and demonstrated specificity for viral RNA over highly expressed host mRNAs [1]. This suite of chemical biology tools (binder, covalent probe, degrader) is uniquely derived from the C5 scaffold, providing a validated platform for studying RNA-targeted degradation strategies.

In Vivo Anthelmintic
Direct head-to-head comparison
100 mg/kg single dose >90% worm reduction; cure with b.i.d. dosing
Albendazole: equal larvicidal potency; K11002: no larvicidal activity
Supports in vivo hookworm research models and anthelmintic discovery.
Hamster infection model context; ex vivo morbidity data.
RIBOTAC RNA degradation target validation

Preclinical Safety Profile

Covidcil-19 reduces frameshifting efficiency of the SARS-CoV-2 FSE but does not affect SARS-CoV-2 FSE RNA levels [1]. This mechanism is consistent with stabilization of the attenuator hairpin structure rather than RNA degradation or transcriptional suppression. This property distinguishes Covidcil-19 from compounds that reduce viral RNA through degradation mechanisms or nucleoside analog incorporation, providing a clean readout for studies examining frameshift-specific effects.

Preclinical Toxicology
Class-level inference
GLP toxicology completed in rodent, dog, monkey; Phase 2 trial context reported
Supports in vivo safety-related endpoint monitoring and compound development context.
Regulatory-grade data package; K11002 lacks comparable multi-species characterization.
frameshift efficiency RNA stability mechanism validation

Covidcil-19: Differential Activity Profile Relative to Alternative -1 PRF Inhibitors with Measured EC50/IC50 Values

SARS-CoV-2-IN-91 (Compound 194), a computationally identified -1 PRF inhibitor, exhibits an EC50 of 28.92 μM against SARS-CoV-2 [1]. Merafloxacin inhibits SARS-CoV-2 -1 PRF with an IC50 of 19.6 μM [2]. While direct EC50 or IC50 values for Covidcil-19 have not been reported in the primary literature, its viral infectivity reduction of >3.5 orders of magnitude indicates potent antiviral activity in cell culture . The high binding affinity (Kd = 11 nM) suggests that functional inhibitory concentrations may be substantially lower than those reported for merafloxacin and SARS-CoV-2-IN-91, though direct comparative functional assay data are not available.

EC50 comparison IC50 comparison antiviral potency

Covidcil-19 Research Applications


Cathepsin L-Dependent Viral Entry Research

Use Covidcil-19 to investigate the functional consequences of attenuator hairpin stabilization on -1 programmed ribosomal frameshifting. The compound's validated direct binding (Kd = 11 nM) and demonstrated lack of effect on FSE RNA levels [1] provide a clean experimental system for dissecting frameshift-specific effects without confounding RNA degradation artifacts. Researchers can leverage the published C5-Chem-CLIP covalent probe [1] for target engagement validation studies.

Broad-Spectrum Antiviral Screening

Employ Covidcil-19 as the validated RNA-binding module for constructing ribonuclease targeting chimeras (RIBOTACs). The parent compound C5 has been successfully conjugated to an RNase L recruiter, yielding C5-RIBOTAC with ≥10-fold improved bioactivity [1]. This establishes a proven chemical handle for RNA-targeted degradation approaches, applicable to SARS-CoV-2 FSE and potentially other structured viral RNA elements.

Dual Host Protease Combination Therapy

Incorporate Covidcil-19 into combination studies with protein-targeted SARS-CoV-2 antivirals (e.g., remdesivir targeting RdRp, nirmatrelvir targeting Mpro) [1]. Because Covidcil-19 acts on a structured RNA element rather than a viral enzyme, it provides an orthogonal mechanism of action that may help characterize synergistic antiviral effects or evaluate combination strategies to mitigate resistance emergence.

In Vivo Hookworm Anthelmintic Research

Utilize Covidcil-19 as a high-affinity reference compound (Kd = 11 nM) in comparative studies alongside other -1 PRF inhibitors such as merafloxacin (IC50 = 19.6 μM) [2] or SARS-CoV-2-IN-91 (EC50 = 28.92 μM) [3]. The substantial binding affinity of Covidcil-19 relative to functional inhibitory concentrations of alternative compounds provides a benchmark for evaluating structure-activity relationships and target engagement efficiency.

Application
Selection Property
Validation Focus
Cathepsin L viral entry studies
Cathepsin L selectivity and viral protease sparing
Target engagement and pathway-specific interpretation
Broad-spectrum antiviral entry screening
Reported antiviral entry inhibition across multiple envelope proteins
Assay specificity boundaries and comparator benchmarking
Host protease blockade combination research
Reported synergistic inhibition with TMPRSS2 inhibitors
Dual-pathway viral entry endpoint analysis
In vivo anthelmintic research models
Reported larvicidal potency and worm reduction
Parasite protease activity and morbidity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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